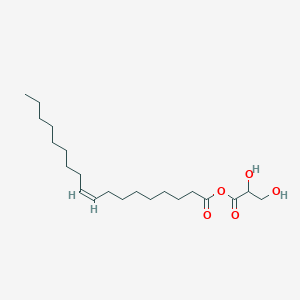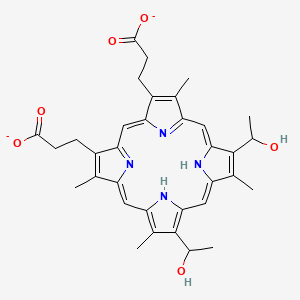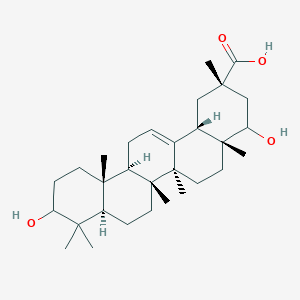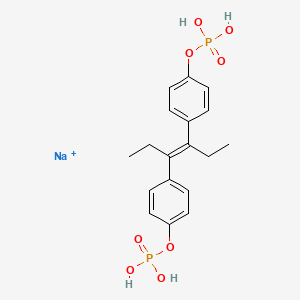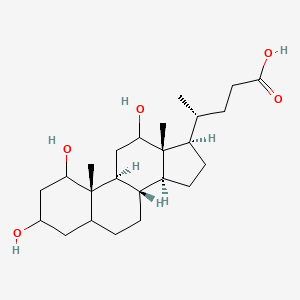
1,3,12-Trihydroxycholan-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1, 3, 12-Trihydroxycholan-24-Oic acid, also known as 1, 3, 12-trihydroxy-5b-cholanoate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. 1, 3, 12-Trihydroxycholan-24-Oic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3, 12-Trihydroxycholan-24-Oic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 1, 3, 12-trihydroxycholan-24-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,3,12-Trihydroxycholan-24-oic acid derivatives have shown promise in anticancer research. A study by Liu Yue-jin (2006) explored the synthesis of these derivatives and their efficacy in inhibiting the proliferation of murine L1210 leukemia cells. Several compounds exhibited significant anticancer activities, highlighting the potential of 1,3,12-Trihydroxycholan-24-oic acid derivatives in cancer treatment.
Hepatic Microsomal Metabolism
The hepatic microsomal metabolism of bile acids, including 1,3,12-Trihydroxycholan-24-oic acid, is crucial for understanding their role in the human body. Deo and Bandiera (2009) conducted a study on lithocholic acid, a bile acid closely related to 1,3,12-Trihydroxycholan-24-oic acid, and its metabolites formed through human hepatic microsomal biotransformation. Their findings, as outlined in the Drug Metabolism and Disposition, emphasize the role of cytochrome P450 enzymes in bile acid metabolism.
Biotransformation Studies
Furthering the understanding of hepatic bile acids, Deo and Bandiera (2008) also investigated the biotransformation of cholic and chenodeoxycholic acids by human hepatic cytochrome P450 enzymes. The study, published in Drug Metabolism and Disposition, revealed significant insights into the enzymatic pathways involved in bile acid metabolism, which are relevant to the understanding of 1,3,12-Trihydroxycholan-24-oic acid.
Steroidal Peptide Conformations
The steroidal pseudo-amino acids, including those derived from 1,3,12-Trihydroxycholan-24-oic acid, have been studied for their role in peptide conformations. Albert and Feigel (1997) investigated these acids as part of cyclic peptides, contributing to the understanding of peptide chain structure and function, as reported in Helvetica Chimica Acta.
Cholesterol Solubilization
Bile acids, including derivatives of 1,3,12-Trihydroxycholan-24-oic acid, play a role in cholesterol solubilization. Nonappa and Maitra (2010) explored the synthesis and cholesterol solubilizing ability of certain bile acid derivatives. Their work, detailed in Steroids, contributes to the understanding of bile acids in cholesterol metabolism.
Eigenschaften
CAS-Nummer |
63266-91-1 |
|---|---|
Produktname |
1,3,12-Trihydroxycholan-24-oic acid |
Molekularformel |
C24H40O5 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16+,17-,18+,19+,20?,21?,23+,24-/m1/s1 |
InChI-Schlüssel |
DAKYVYUAVGJDRK-JZBKOBKOSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2CCC4[C@@]3(C(CC(C4)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Physikalische Beschreibung |
Solid |
Synonyme |
1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid 1,3,12-trihydroxycholanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



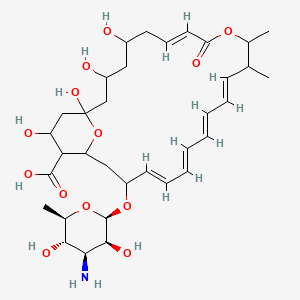
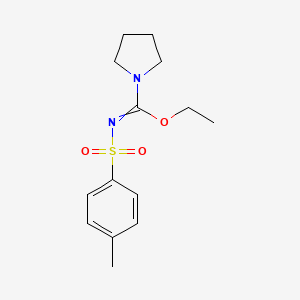
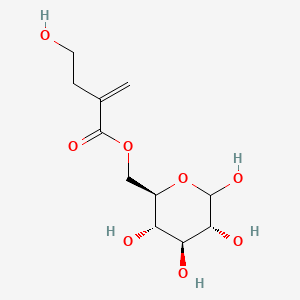
![(1R)-12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one](/img/structure/B1259520.png)
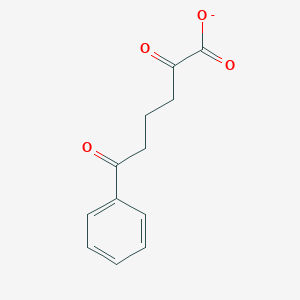
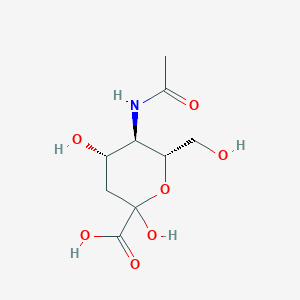
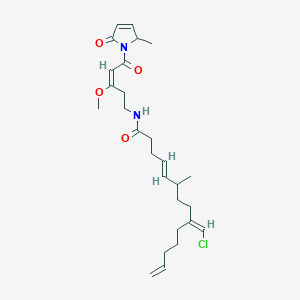
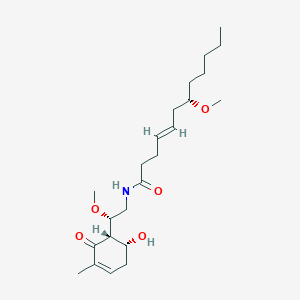
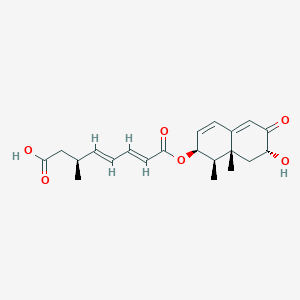
![(2Z)-2-[(9Z,25Z,38Z)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1259532.png)
